2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid
Description
This compound features a 1H-imidazole core substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a 4-methylphenyl group. A sulfanyl acetic acid moiety is attached at the 5-position of the imidazole ring. The molecular formula is C₂₃H₂₁N₂O₄S₂, with a molecular weight of 491.6 g/mol . The benzenesulfonyl group enhances electron-withdrawing properties, while the 4-methylphenyl and sulfanyl acetic acid groups contribute to hydrophobic and acidic characteristics, respectively. These structural attributes make it a candidate for drug design, particularly in targeting enzymes or receptors sensitive to sulfonamide and imidazole interactions.
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12-7-9-13(10-8-12)16-19-17(25-11-15(21)22)18(20-16)26(23,24)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLWLGWEZWGIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid is a complex organic compound belonging to the class of imidazole derivatives. Its unique structural features, including a benzenesulfonyl group, a methylphenyl group, and an imidazole ring, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O3S2, with a molecular weight of approximately 387.5 g/mol. The compound features a sulfanyl linkage to an acetic acid moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S2 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 950304-99-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity related to cell proliferation, which is a common mechanism in anticancer agents. Research indicates that imidazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the benzenesulfonyl group may enhance the compound's ability to interact with microbial targets, leading to inhibition of growth or cell death.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also worth noting. Imidazole derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have explored the biological activities of various imidazole derivatives, including those structurally related to this compound. These studies typically focus on:
- In Vitro Studies : Evaluating the cytotoxic effects on cancer cell lines.
- In Vivo Models : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Investigating the pathways through which these compounds exert their effects.
For example, a study indicated that certain imidazole derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, suggesting strong anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
